Basicity Shift: pKa of Saturated Amine vs. Aromatic Pyridine Nitrogen
The fully saturated octahydrofuro[3,2-c]pyridine scaffold contains a secondary amine (piperidine-type) with a predicted pKa of ~9.5 (conjugate acid), whereas the aromatic furo[3,2-c]pyridine (CAS 271-92-1) exhibits a predicted pyridine pKa of 4.40 . This approximately 5.1 log unit differential in basicity means the octahydro scaffold is >99% protonated at physiological pH (7.4), while the aromatic analog remains largely neutral. The thieno[3,2-c]pyridine comparator (CAS 272-14-0) has a predicted pKa of 4.83, closer to the aromatic furo analog .
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa ≈ 9.46 ± 0.40 (predicted, ACD/Labs, for octahydrofuro[3,2-c]pyridine-3a-carboxylate derivative; parent amine estimated ~9.5–10.3) |
| Comparator Or Baseline | Furo[3,2-c]pyridine (aromatic): pKa = 4.40 ± 0.30 (predicted); Thieno[3,2-c]pyridine: pKa = 4.83 ± 0.30 (predicted) |
| Quantified Difference | ΔpKa ≈ 5.1 log units (octahydro vs. aromatic furo); ΔpKa ≈ 4.6 log units (octahydro vs. thieno) |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00; aqueous, 25 °C, predicted values |
Why This Matters
A 5-log-unit difference in pKa controls protonation state at physiological pH, directly affecting solubility, membrane permeability, salt formation feasibility, and target binding—making the octahydro scaffold functionally non-interchangeable with aromatic analogs in any pH-dependent application.
